Risedronate sodium

説明

リセドロン酸ナトリウムは、主に骨粗鬆症と骨のページェット病の治療および予防に使用されるピリジニルビスホスホネートです。 骨吸収を仲介する破骨細胞を阻害することで、骨代謝を調節します 。 この化合物は、骨のヒドロキシアパタイト結晶に対する親和性が高く、骨代謝回転を抑制する効果があります .

2. 製法

合成経路と反応条件: リセドロン酸ナトリウムはさまざまな方法で合成できます。一般的な方法の1つは、3-ピリジル酢酸と三塩化リンおよび亜リン酸を反応させ、続いて加水分解してリセドロン酸を得る方法です。 この酸を水酸化ナトリウムで中和すると、リセドロン酸ナトリウムが生成されます .

工業生産方法: リセドロン酸ナトリウムの工業生産では、多くの場合、溶媒蒸発技術が採用され、バイオアベイラビリティが向上しています。 たとえば、リセドロン酸ナトリウムナノ粒子は、ドデシル硫酸ナトリウム、ポリオキシエチレンソルビタン脂肪酸エステル、マクロゴール、カルボキシメチルセルロースナトリウム、カルボキシメチルデキストランナトリウムなどの安定剤を使用して調製できます 。これらの方法により、製薬用途に不可欠な粒径と安定性が確保されます。

準備方法

Synthetic Routes and Reaction Conditions: Risedronate sodium can be synthesized through various methods. One common approach involves the reaction of 3-pyridylacetic acid with phosphorus trichloride and phosphorous acid, followed by hydrolysis to yield risedronic acid. This acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound often employs solvent evaporation techniques to enhance bioavailability. For instance, this compound nanoparticles can be prepared using sodium dodecyl sulfate, polysorbate, macrogol, sodium carboxymethyl cellulose, and sodium carboxymethyl dextran as stabilizers . These methods ensure consistent particle size and stability, crucial for pharmaceutical applications.

化学反応の分析

反応の種類: リセドロン酸ナトリウムは主に加水分解反応とキレート化反応を起こします。 生理学的条件下では安定していますが、ビスホスホネート構造により金属イオンと錯体を形成することができます .

一般的な試薬と条件:

加水分解: 通常、水と穏やかな酸性または塩基性条件が含まれます。

キレート化: 通常、水溶液中でカルシウム、マグネシウム、鉄などの金属イオンが含まれます。

主な生成物: 加水分解の主な生成物はリセドロン酸です。 キレート化反応により、金属-ビスホスホネート錯体が生成され、これはその作用機序に重要です .

4. 科学研究の応用

リセドロン酸ナトリウムは、科学研究においてさまざまな用途があります。

化学: ビスホスホネートの相互作用と安定性を研究するためのモデル化合物として使用されます。

生物学: 骨細胞に対する効果と、骨関連疾患の治療における可能性について調査されています。

医学: 骨粗鬆症とページェット病の治療に臨床現場で広く使用されています。 .

産業: ナノ粒子やナノスポンジなどの高度な薬物送達システムの開発に採用され、バイオアベイラビリティと治療効果を向上させています

科学的研究の応用

Risedronate sodium has diverse applications in scientific research:

Chemistry: Used as a model compound to study bisphosphonate interactions and stability.

Biology: Investigated for its effects on bone cells and its potential in treating bone-related diseases.

Medicine: Widely used in clinical settings to treat osteoporosis and Paget’s disease. .

Industry: Employed in the development of advanced drug delivery systems, such as nanoparticles and nanosponges, to improve bioavailability and therapeutic efficacy

作用機序

リセドロン酸ナトリウムは、骨のヒドロキシアパタイト結晶に結合し、破骨細胞の活性と骨吸収を阻害します 。細胞レベルでは、破骨細胞は液相エンドサイトーシスを介して取り込まれます。 破骨細胞内に入ると、メバロン酸経路を阻害し、これらの骨吸収細胞のアポトーシスを引き起こします 。この作用により、骨代謝回転が抑制され、骨密度が増加します。

類似の化合物:

リセドロン酸ナトリウムの独自性: リセドロン酸ナトリウムは、骨ヒドロキシアパタイトに対する親和性が高く、比較的良好な副作用プロファイルで経口投与できるという点で独特です。 その特異的な結合と破骨細胞の阻害により、多くの骨粗鬆症患者にとって好ましい選択肢となっています .

類似化合物との比較

Alendronate: Another bisphosphonate used to treat osteoporosis. .

Ibandronate: Used for osteoporosis, particularly effective in reducing spine fractures.

Zoledronate: A more potent bisphosphonate used for severe cases of osteoporosis and Paget’s disease.

Uniqueness of Risedronate Sodium: this compound is unique due to its high affinity for bone hydroxyapatite and its ability to be administered orally with a relatively favorable side effect profile. Its specific binding and inhibition of osteoclasts make it a preferred choice for many patients with osteoporosis .

特性

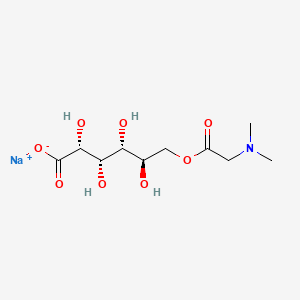

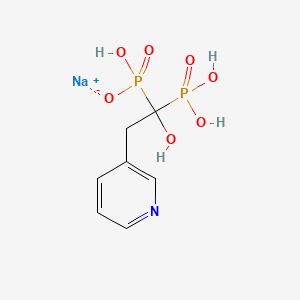

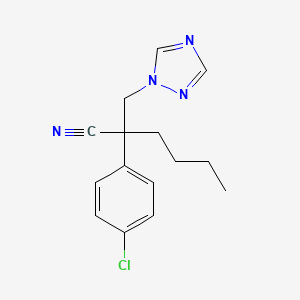

IUPAC Name |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFDPXKCEWYIAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105462-24-6 (Parent) | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20924178 | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115436-72-1, 122458-82-6 | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NE 58095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Risedronate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISEDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)

![CASANTHRANOL [cascaroside A shown]](/img/structure/B10753119.png)